molecular formula C13H9NS2 B188878 Dibenzo[b,f][1,4]thiazepine-11(10H)-thione CAS No. 30690-43-8

Dibenzo[b,f][1,4]thiazepine-11(10H)-thione

Katalognummer B188878
CAS-Nummer: 30690-43-8
Molekulargewicht: 243.4 g/mol
InChI-Schlüssel: JDGIOVSBPLDWSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dibenzo[b,f][1,4]thiazepine-11(10H)-thione, commonly referred to as DBT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DBT belongs to the thiazepine family of compounds and exhibits a unique pharmacological profile that has been extensively studied in recent years.

Wirkmechanismus

The mechanism of action of DBT is not fully understood, but it is believed to involve multiple pathways. In cancer research, DBT induces apoptosis by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR pathway. In neurological disorders, DBT reduces oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In psychiatric disorders, DBT modulates neurotransmitter systems, including the serotonergic, dopaminergic, and GABAergic systems.
Biochemical and Physiological Effects
DBT has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. DBT also modulates neurotransmitter systems, including the serotonergic, dopaminergic, and GABAergic systems. In cancer research, DBT induces apoptosis and inhibits tumor growth. In psychiatric disorders, DBT has shown potential as an antidepressant and anxiolytic agent.

Vorteile Und Einschränkungen Für Laborexperimente

DBT has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, DBT also has limitations, including its low water solubility and potential toxicity at high concentrations.

Zukünftige Richtungen

For DBT research include further investigation of its potential therapeutic applications in various diseases, including cancer, neurological disorders, and psychiatric disorders. Additionally, further studies are needed to understand the mechanism of action of DBT and its potential side effects. Novel synthesis methods and modifications of DBT may also lead to the development of more potent and selective compounds.

Wissenschaftliche Forschungsanwendungen

DBT has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and psychiatric disorders. In cancer research, DBT has shown promising results as an anticancer agent by inducing apoptosis and inhibiting tumor growth. In neurological disorders, DBT has shown potential as a neuroprotective agent by reducing oxidative stress and inflammation. In psychiatric disorders, DBT has shown potential as an antidepressant and anxiolytic agent by modulating neurotransmitter systems.

Eigenschaften

CAS-Nummer

30690-43-8

Produktname

Dibenzo[b,f][1,4]thiazepine-11(10H)-thione

Molekularformel

C13H9NS2

Molekulargewicht

243.4 g/mol

IUPAC-Name

5H-benzo[b][1,4]benzothiazepine-6-thione

InChI

InChI=1S/C13H9NS2/c15-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)14-13/h1-8H,(H,14,15)

InChI-Schlüssel

JDGIOVSBPLDWSM-UHFFFAOYSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C(=NC3=CC=CC=C3S2)S

SMILES

C1=CC=C2C(=C1)C(=S)NC3=CC=CC=C3S2

Kanonische SMILES

C1=CC=C2C(=C1)C(=S)NC3=CC=CC=C3S2

Andere CAS-Nummern

30690-43-8

Löslichkeit

1 [ug/mL]

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

Phosphorus pentasulphide (1.2 eq) was added to a solution of 10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one (1.14 g, 5 mmol) in pyridine (40 ml) and heated under reflux for 15 hr. The mixture was allowed to cool and poured into hydrochloric acid (1.3M) at 0° C. Filtration of the yellow precipitate and purification by chromatography on silica (eluting with dichloromethane/methanol, 99:1) followed by recrystallisation from ethanol gave the title compound as yellow crystals (700 mg, m.p. 245°-246° C., Rf 0.81, CH2Cl2/MeOH9:1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.